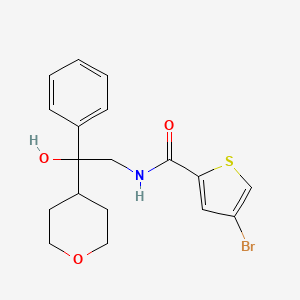

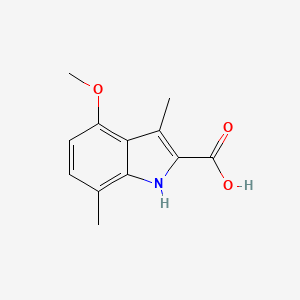

4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound . It is a solid substance with the molecular formula C10H9NO3 . The SMILES string representation of the molecule is COc1cccc2[nH]c(cc12)C(O)=O .

Molecular Structure Analysis

The InChI representation of the molecule is 1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a solid substance . Its molecular weight is 191.18 . The compound’s storage class code is 11, which corresponds to combustible solids . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Indole derivatives, including our compound of interest, have garnered attention for their potential in cancer treatment. Research suggests that they exhibit antiproliferative effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting angiogenesis. Further investigations are ongoing to harness their therapeutic potential in targeted cancer therapies .

Antimicrobial Activity

The compound’s indole moiety contributes to its antimicrobial properties. It has demonstrated inhibitory effects against bacteria, fungi, and even some viruses. Researchers are exploring its use as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

Anti-Inflammatory Effects

Indole derivatives possess anti-inflammatory properties, making them promising candidates for managing inflammatory disorders. By modulating immune responses and cytokine production, they may contribute to alleviating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

Antioxidant Potential

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity could lead to applications in health supplements or functional foods .

Neuroprotective Applications

Indole derivatives have been studied for their neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are exploring their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Metabolic Disorders

The compound’s indole core could influence metabolic pathways. Researchers are investigating its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Potential applications include managing diabetes and obesity .

Drug Development

Indole derivatives serve as valuable building blocks in drug synthesis. Their diverse chemical reactivity allows for modification to create novel drug candidates. Researchers are exploring their use in developing new pharmaceuticals for various diseases .

Chemical Biology and Biochemistry

Understanding the compound’s interactions with biological macromolecules (such as proteins and nucleic acids) is essential. Researchers study its binding affinity, enzymatic inhibition, and cellular uptake to unravel its mechanisms of action .

Safety and Hazards

Zukünftige Richtungen

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study of 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid and similar compounds could be a promising direction for future research.

Eigenschaften

IUPAC Name |

4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-5-8(16-3)9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPPKLCZQAGVLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)C(=C(N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)

![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)

![N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2606702.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)

![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)